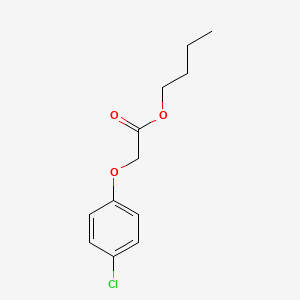

Butyl (4-chlorophenoxy)acetate

Description

Butyl (4-chlorophenoxy)acetate is an ester derivative of 4-chlorophenoxyacetic acid, characterized by a butyl ester group attached to the phenoxyacetate backbone. These analogs are synthesized via nucleophilic substitution reactions, typically involving alkylation of 4-chlorophenol with haloacetate esters under reflux conditions . Key applications of such compounds include intermediates in pharmaceuticals, agrochemicals, and coordination chemistry (e.g., lanthanide complexes) .

Properties

CAS No. |

52716-17-3 |

|---|---|

Molecular Formula |

C12H15ClO3 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

butyl 2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C12H15ClO3/c1-2-3-8-15-12(14)9-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

GZKDUBJVOZXJOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)COC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl (4-chlorophenoxy)acetate can be synthesized through the esterification of (4-chlorophenoxy)acetic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of butanol, and water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more advanced techniques, such as reactive distillation or membrane reactors. These methods enhance the efficiency of the esterification process and improve the yield of the desired product. For example, a membrane reactor using an Amberlyst-15 catalyst has been shown to achieve a high conversion rate of n-butanol to butyl acetate .

Chemical Reactions Analysis

Acid-Catalyzed Esterification

-

Reaction : 4-Chlorophenoxyacetic acid reacts with butanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) under reflux.

-

Conditions : Elevated temperatures (100–120°C), 6–12 hours, with azeotropic removal of water to drive equilibrium .

Transesterification

-

Reaction : Methyl or ethyl esters of 4-CPA undergo exchange with butanol using alkaline catalysts (e.g., NaOH or KOH) .

-

Conditions : 80–100°C, nitrogen atmosphere to prevent oxidation .

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis

-

Products : 4-Chlorophenoxyacetic acid and butanol.

-

Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water .

Alkaline Hydrolysis (Saponification)

-

Products : Sodium/potassium 4-chlorophenoxyacetate and butanol.

-

Rate : Faster than acidic hydrolysis due to strong nucleophilic hydroxide ions .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic (HCl) | Glacial acetic acid | 100°C | 18 | 85 | |

| Alkaline (NaOH) | Ethanol/water | 80°C | 5 | 92 |

Coordination Chemistry

Butyl (4-chlorophenoxy)acetate acts as a ligand in organotin(IV) complexes:

-

Reaction : Reacts with tri- or di-alkyltin chlorides (e.g., (CH₃)₃SnCl) in anhydrous solvents .

-

Products : Stable complexes with Sn–O bonding, confirmed by FT-IR and NMR .

-

Applications : These complexes exhibit anticancer and antibacterial activity .

Key Spectral Data for Complexes :

-

FT-IR : υ(COO asym) = 1590 cm⁻¹, υ(Sn–O) = 452 cm⁻¹.

-

¹H-NMR : δ 4.55 ppm (acetate CH₂), δ 0.61 ppm (Sn–CH₃).

Reactivity with Oxidizing Agents

The ester decomposes exothermically with strong oxidizers:

Analytical Detection

-

Ferric Hydroxamate Test : Confirms ester presence via maroon Fe³⁺ complex formation .

-

Chromatography : Retention time on DB-1 columns: ~18.69 min (similar to butyl acetate) .

Environmental and Toxicological Degradation

Scientific Research Applications

Butyl (4-chlorophenoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of butyl (4-chlorophenoxy)acetate is primarily related to its structural similarity to auxins, a class of plant hormones. When applied to plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. This makes it effective as a herbicide. The compound targets specific molecular pathways involved in plant growth regulation, such as the auxin signaling pathway .

Comparison with Similar Compounds

Key Observations :

Physical and Chemical Properties

Key Observations :

- Substituted aryl esters (e.g., bromophenyl) exhibit higher hydrophobicity (LogP = 4.7) compared to alkyl esters due to aromatic halogenation .

- Butyl Carbitol Acetate, while structurally distinct, demonstrates higher boiling points (246.7°C) and moderate water solubility, making it suitable for industrial solvents .

Key Observations :

- Ethyl and aryl esters are critical in synthesizing pharmaceuticals (e.g., triazole-thiol derivatives via microwave-assisted cyclization) .

Biological Activity

Butyl (4-chlorophenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores the synthesis, characterization, and biological effects of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified as an ester. Its structure comprises a butyl group attached to a phenoxyacetate moiety with a chlorine substituent at the para position of the phenyl ring. This structural arrangement is significant for its biological activity, influencing both its lipophilicity and interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorophenol with butyric acid or its derivatives in the presence of a catalyst. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the purity and structure of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays, demonstrating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for further development in antimicrobial therapies.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on lung cancer cells (A549), with IC50 values indicating significant dose-dependent activity.

- Cytotoxicity Profile:

- A549 (lung cancer): IC50 = 25 µg/mL

- MRC-5 (normal lung fibroblast): IC50 = >100 µg/mL

The selectivity index suggests that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells, making it a promising candidate for anticancer drug development.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the mechanism of action of this compound. These studies indicate that the compound interacts with key biological targets such as DNA and proteins involved in cancer progression. The docking scores suggest strong binding affinities, which correlate with its observed biological activities.

Case Studies

- Antibacterial Efficacy : A case study evaluated the antibacterial efficacy of this compound in a clinical setting, showing significant reduction in bacterial load in infected wounds treated with formulations containing this compound.

- Anticancer Research : Another study focused on the effects of this compound on human adenocarcinoma cell lines, revealing mechanisms involving apoptosis induction and cell cycle arrest.

Q & A

Q. What are the standard synthetic routes for preparing butyl (4-chlorophenoxy)acetate, and how can reaction efficiency be monitored?

The synthesis typically involves nucleophilic substitution between 4-chlorophenol and butyl chloroacetate in the presence of a base. A common procedure (adapted from ethyl ester synthesis) refluxes 4-chlorophenol (1 equiv.), butyl chloroacetate (1.07 equiv.), and anhydrous potassium carbonate (2.5 equiv.) in dry acetone for 8–12 hours . Reaction progress is monitored via TLC using hexane:ethyl acetate (3:1) as the mobile phase. Post-reaction, the mixture is cooled, filtered, and purified via solvent extraction (e.g., ether washes and sodium hydroxide solution to remove unreacted phenol). Yield optimization may require adjusting stoichiometry or catalyst loading.

Q. How should researchers purify this compound, and what analytical methods validate purity?

After synthesis, residual base (e.g., K₂CO₃) is removed by partitioning the crude product between cold water and ether. Further purification involves column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is confirmed via:

Q. What safety protocols are critical when handling this compound?

Referencing safety data for structurally similar esters (e.g., tert-butyl derivatives), key precautions include:

- Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors.

- Immediate washing with soap/water upon contact and medical consultation if ingested .

Advanced Research Questions

Q. How can solvent selection and reaction thermodynamics improve synthesis scalability?

Solvent polarity and boiling point critically influence reaction efficiency. Acetone (polar aprotic) is standard, but dimethylformamide (DMF) may enhance reactivity at lower temperatures. Thermodynamic models (e.g., local composition equations) can predict activity coefficients and phase behavior to optimize solvent mixtures, reducing energy costs . For example, substituting acetone with acetonitrile might improve yield by stabilizing intermediates.

Q. What strategies resolve contradictions in reported spectral data or crystallographic results?

Discrepancies in NMR or X-ray diffraction data (e.g., bond angles in crystal structures) require cross-validation:

Q. How can formulation challenges (e.g., solubility in agrochemical carriers) be addressed for plant growth studies?

Butyl esters generally exhibit higher lipophilicity than sodium salts (e.g., sodium 4-CPA). Solubility in aqueous systems can be enhanced via:

- Co-solvents like ethanol or acetone (≤20% v/v).

- Micellar encapsulation using nonionic surfactants (e.g., Tween-80).

- Structural analogs (e.g., methyl esters) may offer alternative solubility profiles .

Q. What advanced techniques characterize degradation pathways under environmental conditions?

- LC-QTOF-MS identifies hydrolysis products (e.g., 4-chlorophenoxyacetic acid) in aqueous buffers at varying pH.

- Photostability studies using UV-Vis spectroscopy quantify degradation kinetics under simulated sunlight.

- Soil metabolism experiments with ¹⁴C-labeled compounds track mineralization rates and metabolite formation .

Methodological Considerations

Q. How to design experiments assessing bioactivity in plant models?

- Dose-response studies : Apply this compound (0.1–100 µM) to Arabidopsis or rice seedlings, measuring root elongation or chlorophyll content.

- Comparative controls : Include sodium 4-CPA (a known growth regulator) to benchmark efficacy .

- Metabolic profiling : Use GC-MS to quantify endogenous phytohormone changes (e.g., auxin, abscisic acid).

Q. What computational tools predict interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.